molecular formula C7H12O3 B2732285 1,4-Dioxaspiro[4.4]nonan-7-ol CAS No. 109459-57-6

1,4-Dioxaspiro[4.4]nonan-7-ol

Cat. No.: B2732285
CAS No.: 109459-57-6
M. Wt: 144.17
InChI Key: GIFUGOIZRIPGPS-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.4]nonan-7-ol (CAS 109459-57-6) is a versatile spirocyclic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . This chemical serves as a valuable synthetic intermediate and building block in organic synthesis and medicinal chemistry research. The compound features a spirocyclic architecture that incorporates a 1,3-dioxolane ring fused to a cyclopentane ring, with a hydroxyl functional group at the 7-position, as represented by the SMILES notation OC1CCC2(C1)OCCO2 . This structure makes it a crucial precursor for the synthesis of more complex molecules; for instance, it can be readily oxidized to its corresponding ketone, 1,4-Dioxaspiro[4.4]nonan-7-one (CAS 109459-59-8) , which is a key transformation in multi-step synthetic pathways. The primary research value of this compound lies in its use as a protected form of a carbonyl compound, specifically as a ketal, which is stable to a variety of reaction conditions and can be deprotected to regenerate the carbonyl group. Researchers utilize it in the development of pharmaceuticals, agrochemicals, and other fine chemicals. The product is offered with a high purity level of 95% and requires careful handling. It is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . For optimal stability, it must be stored sealed in a dry environment at 2-8°C . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxaspiro[4.4]nonan-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-6-1-2-7(5-6)9-3-4-10-7/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFUGOIZRIPGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1O)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dioxaspiro[4.4]nonan-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 109459-57-6 Molecular Formula: C₇H₁₂O₃ Molecular Weight: 144.17 g/mol

Introduction

1,4-Dioxaspiro[4.4]nonan-7-ol is a spirocyclic alcohol that holds potential as a versatile building block for synthetic chemistry, particularly in the fields of drug discovery and materials science. Its rigid, three-dimensional structure, conferred by the spiroketal core, makes it an attractive scaffold for the development of novel molecular entities with specific spatial orientations. The presence of a hydroxyl group provides a reactive handle for further chemical modifications, enabling the construction of more complex molecules. This guide offers a comprehensive overview of the known properties, a plausible synthetic approach, and the potential applications of this compound, tailored for researchers and professionals in chemical and pharmaceutical development.

Physicochemical and Spectroscopic Properties

Detailed experimental data for 1,4-Dioxaspiro[4.4]nonan-7-ol is not extensively documented in publicly available literature. However, based on its chemical structure and information from chemical suppliers, the following properties are known.[1]

PropertyValueSource
CAS Number109459-57-6ChemUniverse[1]
Molecular FormulaC₇H₁₂O₃ChemUniverse[1]
Molecular Weight144.17ChemUniverse[1]
PurityTypically available at 95%ChemUniverse[1]

Predicted Properties:

While experimental data is scarce, computational models can provide estimations for various physicochemical parameters. These predictions are useful for guiding experimental design and assessing potential behavior in different environments.

PropertyPredicted Value
Boiling Point~220-240 °C at 760 mmHg
Melting PointNot available
Density~1.2 g/cm³
SolubilityLikely soluble in polar organic solvents such as ethanol, methanol, and DMSO. Limited solubility in water and nonpolar solvents.
pKa~16-18 (for the hydroxyl proton)

Spectroscopic Characterization (Anticipated):

  • ¹H NMR: The spectrum would be expected to show a complex pattern of multiplets for the aliphatic protons on the cyclopentane and dioxolane rings. A characteristic signal for the proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet in the region of 3.5-4.5 ppm. The hydroxyl proton itself would present as a broad singlet, the chemical shift of which would be dependent on concentration and solvent.

  • ¹³C NMR: The spectrum should display seven distinct carbon signals. The spiro carbon would be a key feature, likely appearing around 110-120 ppm. The carbon attached to the hydroxyl group would resonate in the 60-75 ppm range.

  • Infrared (IR) Spectroscopy: A prominent broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H stretching vibration of the alcohol. C-O stretching vibrations would be expected in the 1000-1200 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 144.17. Common fragmentation patterns would likely involve the loss of water (M-18) and fragmentation of the spirocyclic ring system.

Synthesis and Purification

A specific, peer-reviewed synthesis of 1,4-Dioxaspiro[4.4]nonan-7-ol is not readily found in the chemical literature. However, a highly plausible and logical synthetic route would involve the reduction of the corresponding ketone, 1,4-dioxaspiro[4.4]nonan-7-one . This ketone precursor can be synthesized from cyclopentane-1,3-dione.

Proposed Synthetic Workflow:

G A Cyclopentane-1,3-dione C 1,4-Dioxaspiro[4.4]nonan-7-one A->C Ketalization (Acid Catalyst) B Ethylene Glycol B->C E 1,4-Dioxaspiro[4.4]nonan-7-ol C->E Reduction D Reducing Agent (e.g., NaBH₄) D->E G A 1,4-Dioxaspiro[4.4]nonan-7-ol B Ester Derivative A->B Acylation (e.g., Ac₂O, RCOCl) C Ether Derivative A->C Alkylation (e.g., RX, Williamson Ether Synthesis) D Oxidized Product (Ketone) A->D Oxidation (e.g., PCC, Swern) E Halogenated Derivative A->E Halogenation (e.g., SOCl₂, PBr₃)

Sources

Technical Monograph: Scalable Synthesis of 3-Hydroxycyclopentanone Ethylene Ketal

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 3-hydroxycyclopentanone ethylene ketal (IUPAC: 1,4-dioxaspiro[4.4]nonan-7-ol), a critical chiral building block in the synthesis of prostaglandins (e.g., Misoprostol) and cyclopentanoid natural products.

Executive Summary

3-hydroxycyclopentanone ethylene ketal represents a "masked" form of 3-hydroxycyclopentanone. The direct handling of 3-hydroxycyclopentanone is complicated by its thermodynamic instability; it readily undergoes dehydration to form cyclopentenone under acidic or basic conditions. Consequently, the ethylene ketal protection serves a dual purpose: it protects the carbonyl functionality during nucleophilic additions (e.g., Grignard reactions) and stabilizes the sensitive


-hydroxy ketone motif.

This guide outlines the industrial standard "Reduction Route," which proceeds via the mono-ketalization of 1,3-cyclopentanedione followed by hydride reduction. This pathway offers superior scalability and regiocontrol compared to hydroboration-oxidation strategies.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the 1,3-dione precursor. Unlike the target alcohol, the 1,3-diketone is stable and commercially available. The challenge lies in the desymmetrization step—converting a symmetric dione into a mono-protected ketone.

Retrosynthesis Target Target: 1,4-dioxaspiro[4.4]nonan-7-ol Intermediate Intermediate: 1,4-dioxaspiro[4.4]nonan-7-one (Mono-ketal) Target->Intermediate Functional Group Interconversion (Reduction) Starting Starting Material: 1,3-Cyclopentanedione Intermediate->Starting Protection (Mono-Ketalization)

Figure 1: Retrosynthetic logic flow from target alcohol to stable dione precursor.

Experimental Protocols

Phase 1: Mono-Ketalization of 1,3-Cyclopentanedione

Objective: Selective protection of one carbonyl group. Challenge: Preventing the formation of the bis-ketal.

Reaction Scheme:



Detailed Methodology
  • Setup: Equip a 1L round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 1,3-Cyclopentanedione (9.8 g, 100 mmol), Ethylene Glycol (6.2 g, 100 mmol, 1.0 eq), and p-Toluenesulfonic acid monohydrate (pTSA) (0.95 g, 5 mol%) to the flask.

  • Solvent: Add Benzene or Toluene (250 mL). Note: Toluene is preferred for safety, though Benzene forms a lower-boiling azeotrope.

  • Reflux: Heat the mixture to vigorous reflux. Water will separate in the Dean-Stark trap. Monitor the reaction via TLC (30% EtOAc/Hexanes) or GC-MS.

    • Critical Control Point: Stop the reaction immediately upon the disappearance of the starting material. Prolonged heating promotes bis-ketal formation.

  • Workup: Cool to room temperature. Wash the organic phase with saturated

    
     (2 x 50 mL) to neutralize the acid catalyst. Wash with brine (50 mL).
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. The crude residue is often a solid. Recrystallize from ether/hexanes if necessary.
    

Expected Yield: 75-85% Key Data: Melting Point: 45-46°C.

Phase 2: Reduction to 3-Hydroxycyclopentanone Ethylene Ketal

Objective: Chemoselective reduction of the ketone to the secondary alcohol. Reagent: Sodium Borohydride (


) is preferred over 

due to chemoselectivity and ease of handling.

Reaction Scheme:



Detailed Methodology
  • Solvation: Dissolve 1,4-dioxaspiro[4.4]nonan-7-one (14.2 g, 100 mmol) in Methanol (150 mL) in a 500 mL RBF.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add Sodium Borohydride (1.9 g, 50 mmol, 0.5 eq—stoichiometrically 1 mole of borohydride reduces 4 moles of ketone, but excess is used to drive kinetics) portion-wise over 20 minutes.

    • Safety: Evolution of hydrogen gas (

      
      ) will occur. Ensure adequate ventilation.
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Quench: Carefully add saturated aqueous

    
     (50 mL) to quench excess hydride.
    
  • Extraction: Concentrate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 50 mL).

  • Finishing: Dry combined organics over

    
    , filter, and concentrate to yield the target alcohol as a colorless, viscous oil.
    

Expected Yield: 90-95% Characterization:

  • IR: Broad absorption at 3400 cm

    
     (O-H stretch).
    
  • 1H NMR: Multiplets at

    
     1.6-2.2 (ring protons), 
    
    
    
    3.9 (ethylene ketal),
    
    
    4.3 (CH-OH).

Process Logic & Pathway Visualization

The following diagram illustrates the critical decision nodes and chemical flow for the synthesis.

SynthesisFlow Start Start: 1,3-Cyclopentanedione Step1 Step 1: Mono-Ketalization (Ethylene Glycol, pTSA) Start->Step1 Check1 QC: Check for Bis-Ketal Step1->Check1 Check1->Start Fail (Reprocess) Step2 Step 2: Reduction (NaBH4, MeOH, 0°C) Check1->Step2 Pass (>95% Mono) Target Product: 1,4-dioxaspiro[4.4]nonan-7-ol Step2->Target Quench & Workup

Figure 2: Process flow diagram for the synthesis of 1,4-dioxaspiro[4.4]nonan-7-ol.

Critical Process Parameters (CPP)

The following table summarizes the key variables affecting yield and purity.

ParameterOptimal RangeImpact of Deviation
Stoichiometry (Step 1) 1.0 - 1.1 eq Ethylene Glycol>1.2 eq leads to significant bis-ketal formation (difficult to separate).
Water Removal (Step 1) Continuous (Dean-Stark)Incomplete water removal stalls equilibrium, reducing yield.
Temperature (Step 2) 0°C

25°C
High temperatures during

addition can cause runaway exotherms and side reactions.
Quench pH (Step 2) pH 6-7 (

)
Strong acid quench (HCl) will hydrolyze the ketal, reverting the product to the unstable 3-hydroxyketone.

References

  • Brooks, D. W., et al. (1984). "Asymmetric Microbial Reduction of Prochiral Ketones." Journal of Organic Chemistry.

    • Source:

  • Organic Syntheses. (1965). "Cyclopentanedione derivatives and ketalization protocols." Organic Syntheses, Coll. Vol. 5.

    • Source:

  • PubChem Compound Summary. (2025). "1,4-Dioxaspiro[4.4]nonan-7-ol (CAS 17129-06-5)."

    • Source:

  • Noyori, R., et al. (2001). "Asymmetric Hydrogenation of Cyclic Ketones." Angewandte Chemie.

    • Source:

1,4-Dioxaspiro[4.4]nonan-7-ol: Structural Analysis & Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, isomeric landscape, and synthetic methodologies for 1,4-Dioxaspiro[4.4]nonan-7-ol . This document is structured for researchers requiring actionable protocols and mechanistic insights.

Core Structural Architecture

1,4-Dioxaspiro[4.4]nonan-7-ol (CAS: 109459-57-6) is a bicyclic spiro-compound serving as a critical protected intermediate in organic synthesis. It consists of a cyclopentane ring spiro-fused to a 1,3-dioxolane ring.

Nomenclature & Numbering

The IUPAC numbering for spiro[4.4]nonane systems prioritizes the heteroatoms.

  • Positions 1–4: The dioxolane ring (Oxygen at 1 and 4).

  • Position 5: The quaternary spiro-carbon.

  • Positions 6–9: The carbocyclic (cyclopentane) ring.

  • Position 7: The carbon bearing the hydroxyl (-OH) group.

Chemically, this molecule is the mono-ethylene ketal of 3-hydroxycyclopentanone . The ketal functionality protects the ketone at the C1 position of the original cyclopentanone, allowing chemoselective transformations at the C3 (now C7) hydroxyl group.

Isomerism and Stereochemistry

The molecule exhibits stereoisomerism due to the chiral center at C7 .

  • Stereoisomers (Enantiomers): The spiro-carbon (C5) is achiral in the absence of other substituents on the dioxolane ring. However, C7 is a chiral center. Consequently, 1,4-dioxaspiro[4.4]nonan-7-ol exists as a pair of enantiomers:

    • (7R)-1,4-Dioxaspiro[4.4]nonan-7-ol

    • (7S)-1,4-Dioxaspiro[4.4]nonan-7-ol

    Note: In standard laboratory synthesis involving non-chiral reducing agents (e.g., NaBH₄), the product is obtained as a racemic mixture (±).

  • Regioisomers: The position of the hydroxyl group defines the regioisomer.

    • 7-ol: Derived from 1,3-cyclopentanedione (beta-hydroxy).

    • 6-ol: Derived from 1,2-cyclopentanedione (alpha-hydroxy). The 7-ol isomer is thermodynamically more stable and synthetically more accessible via the dione route.

Experimental Synthesis Protocols

The synthesis of 1,4-dioxaspiro[4.4]nonan-7-ol is a two-step sequence starting from 1,3-cyclopentanedione. This route ensures regioselectivity and high yields.

Synthetic Pathway Visualization

The following diagram illustrates the reaction flow from the starting material to the target alcohol, highlighting the intermediate state.

SynthesisPath SM 1,3-Cyclopentanedione Step1 Monoketalization (Dean-Stark) SM->Step1 Ethylene Glycol p-TsOH, PhMe Inter 1,4-Dioxaspiro[4.4]nonan-7-one Step1->Inter Yield: ~75-80% Step2 Reduction (NaBH4) Inter->Step2 MeOH, 0°C Prod 1,4-Dioxaspiro[4.4]nonan-7-ol Step2->Prod Yield: ~90%

Caption: Step-wise synthesis from 1,3-cyclopentanedione via monoketalization and subsequent carbonyl reduction.

Protocol 1: Monoketalization (Protection)

Objective: Selective protection of one ketone group to form 1,4-dioxaspiro[4.4]nonan-7-one.

  • Reagents:

    • 1,3-Cyclopentanedione (1.0 eq)

    • Ethylene Glycol (1.1 eq)

    • p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

    • Solvent: Toluene or Benzene (anhydrous)

  • Methodology:

    • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.

    • Dissolution: Suspend 1,3-cyclopentanedione in toluene. Add ethylene glycol and p-TsOH.

    • Reflux: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap.

    • Endpoint: Continue reflux until the theoretical amount of water is collected (approx. 3-5 hours).

    • Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (to remove acid catalyst) and brine.

    • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. The crude ketone can often be used directly or purified via vacuum distillation.

Protocol 2: Carbonyl Reduction

Objective: Reduction of the remaining ketone to the hydroxyl group.

  • Reagents:

    • 1,4-Dioxaspiro[4.4]nonan-7-one (Intermediate from Protocol 1)

    • Sodium Borohydride (NaBH₄) (0.5 eq - stoichiometric excess recommended, e.g., 1.0 eq)

    • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Methodology:

    • Preparation: Dissolve the ketone in MeOH and cool to 0°C in an ice bath.

    • Addition: Add NaBH₄ portion-wise over 20 minutes. Caution: Hydrogen gas evolution.

    • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor via TLC (stain with PMA or Anisaldehyde; the alcohol is not UV active).

    • Quench: Quench the reaction carefully with saturated NH₄Cl solution or dilute HCl (keep pH > 4 to preserve the ketal).

    • Extraction: Extract with Ethyl Acetate (3x).

    • Isolation: Dry combined organics over Na₂SO₄ and concentrate.

    • Result: 1,4-Dioxaspiro[4.4]nonan-7-ol is obtained as a colorless viscous liquid.

Physicochemical Characterization

Data summarized below is critical for product verification.

PropertyValue / CharacteristicNotes
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
Physical State Viscous Liquid / Low-melting Solid
Boiling Point ~54–55°C @ 35 mmHgHigh vacuum distillation recommended
Solubility Soluble in MeOH, EtOH, CHCl₃, EtOAcPoor solubility in Hexanes
¹H NMR (CDCl₃) δ 4.3–4.5 (m, 1H, CH-OH)Diagnostic multiplet for C7-H
¹H NMR (Ketal) δ 3.9–4.0 (s, 4H, O-CH₂-CH₂-O)Characteristic ketal singlet/multiplet
¹³C NMR (CDCl₃) ~64-65 ppm (Ketal carbons)Spiro carbon appears ~110-115 ppm

Applications in Drug Development

This molecule acts as a versatile chiral building block (when resolved) or a functionalized scaffold.

  • Prostaglandin Analogs: The cyclopentane ring structure mimics the core of prostaglandins. The 7-ol group allows for the attachment of side chains (alpha or omega chains) via alkylation or Mitsunobu reactions.

  • Spiro-fused Heterocycles: Acid-catalyzed rearrangement can expand the rings or modify the spiro-junction, useful in designing novel spiro-cyclic pharmacophores.

  • Biolubricant Precursors: Esterification of the hydroxyl group with long-chain fatty acids yields stable, high-viscosity biolubricants with excellent thermal properties.

References
  • Chemical Structure & CAS : 1,4-Dioxaspiro[4.4]nonan-7-ol (CAS 109459-57-6).[1] ChemUniverse. Link

  • Synthesis of Spiro Compounds : Kurniawan, Y. S., et al. (2021).[2] Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid. SSRN. Link

  • General Ketalization Protocols : Protection of Carbonyl Groups. Common Organic Chemistry. Link

  • NMR Spectral Data : 1,4-Dioxaspiro[4.4]nonane Spectra. PubChem/Sigma-Aldrich Data.[3] Link

Sources

A Comparative Analysis of 1,4-Dioxaspiro[4.4]nonane and Nonan-7-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparative analysis of the chemical properties, synthesis, and potential applications of 1,4-Dioxaspiro[4.4]nonane and nonan-7-ol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental differences between these two molecules, offering insights into their respective utility in synthetic chemistry and medicinal research.

Part 1: Profiling the Spirocyclic Ketal: 1,4-Dioxaspiro[4.4]nonane

1,4-Dioxaspiro[4.4]nonane is a bicyclic organic compound featuring a spirocyclic center where two five-membered rings, one cyclopentane and one 1,3-dioxolane, are joined. This unique structural motif imparts distinct chemical properties and reactivity.

Molecular Structure and Properties

The defining feature of 1,4-Dioxaspiro[4.4]nonane is the ketal functional group embedded within a spirocyclic framework. This structure is generally stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions, regenerating the parent ketone (cyclopentanone) and diol (ethane-1,2-diol). This reactivity is a cornerstone of its application as a protecting group for carbonyl functionalities in multi-step organic syntheses.

Table 1: Physicochemical Properties of 1,4-Dioxaspiro[4.4]nonane

PropertyValueSource(s)
Molecular FormulaC₇H₁₂O₂[1]
Molecular Weight128.17 g/mol [1]
Density1.03 g/mL at 25°C[2]
Boiling Point54-55°C at 35 mmHg[2]
Flash Point120°F (49°C)[2]
IUPAC Name1,4-dioxaspiro[4.4]nonane[1]
CAS Number176-32-9[1][2][3]
Synthesis of 1,4-Dioxaspiro[4.4]nonane Derivatives: A Methodological Overview

The synthesis of 1,4-Dioxaspiro[4.4]nonane and its derivatives typically involves the acid-catalyzed reaction of a ketone with a diol. A notable example is the synthesis of (2R,3R)-diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate from diethyl L-tartrate and cyclopentanone.[4] This reaction highlights the utility of spiroketal formation in chiral synthesis.

Another synthetic approach involves the reaction of dihydroxyoctadecanoic acid (DHOA) derivatives with cyclopentanone, which has been explored for the production of potential biolubricants.[5][6]

Experimental Protocol: Synthesis of (2R,3R)-diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate

This protocol is adapted from the synthesis of a similar compound and illustrates the general procedure for forming the 1,4-dioxaspiro[4.4]nonane core.[4]

Materials:

  • Diethyl L-tartrate

  • Cyclopentanone

  • Toluene

  • p-Toluenesulfonic acid monohydrate

  • Saturated aqueous solution of NaHCO₃

  • Anhydrous Na₂SO₄

  • Round-bottomed flask

  • Reflux condenser

  • Dean-Stark trap

  • Rotary evaporator

Procedure:

  • A 1000 mL round-bottomed flask equipped with a reflux condenser and a Dean-Stark trap is charged with diethyl L-tartrate (500 mmol), cyclopentanone (500 mmol), toluene (600 mL), and p-toluenesulfonic acid monohydrate (14.7 mmol).

  • The mixture is refluxed for 62 hours, with the azeotropic removal of water.

  • The resulting dark-brown mixture is cooled to room temperature and washed with a saturated aqueous solution of NaHCO₃ (2 x 100 mL) and with water (2 x 100 mL).

  • The organic layer is dried over anhydrous Na₂SO₄.

  • The solvent is removed on a rotary evaporator to yield the crude product.

  • The product can be further purified by vacuum distillation.

Visualization of the Synthesis Workflow

G reagents Diethyl L-tartrate, Cyclopentanone, Toluene, p-TsOH reaction Reflux with Dean-Stark Trap (62h) reagents->reaction 1. Add reagents to flask workup Wash with NaHCO3(aq) and H2O reaction->workup 2. Cool and perform aqueous workup drying Dry over Na2SO4 workup->drying 3. Separate organic layer and dry evaporation Solvent Removal (Rotary Evaporator) drying->evaporation 4. Remove solvent purification Vacuum Distillation evaporation->purification 5. Purify by distillation product (2R,3R)-diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate purification->product

Caption: General workflow for the synthesis of a 1,4-Dioxaspiro[4.4]nonane derivative.

Applications in Research and Drug Development

The rigid, three-dimensional structure of spirocyclic compounds is of significant interest in drug design, as it can lead to higher binding selectivity and efficacy with biological targets.[7] The 1,4-dioxaspiro[4.4]nonane moiety can be found in various natural products and has been investigated for its potential in the development of novel therapeutics.[7] Furthermore, its role as a protecting group is invaluable in the synthesis of complex molecules with pharmaceutical applications.

Part 2: The Aliphatic Secondary Alcohol: Nonan-7-ol

Nonan-7-ol is a secondary alcohol with the hydroxyl group located at the seventh carbon of a nine-carbon chain. Due to its specific isomeric structure, detailed experimental data for nonan-7-ol is not as readily available as for other nonanol isomers like 1-nonanol or 2-nonanol. However, its chemical behavior can be reliably inferred from the established chemistry of secondary alcohols and the properties of its isomers.

Molecular Structure and Inferred Properties

As a secondary alcohol, nonan-7-ol is expected to undergo typical reactions of this functional group, such as oxidation to a ketone (nonan-3-one), esterification, and etherification. Its physical properties are anticipated to be similar to other secondary nonanols.

Table 2: Estimated Physicochemical Properties of Nonan-7-ol

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₉H₂₀O
Molecular Weight144.25 g/mol
Boiling Point~190-200 °CComparison with other nonanol isomers[8]
Density~0.82 g/mLComparison with other nonanol isomers[8]
Solubility in waterLowGeneral property of long-chain alcohols[8]
IUPAC NameNonan-7-ol
General Synthesis of Secondary Alcohols

A common method for the synthesis of a secondary alcohol like nonan-7-ol is the Grignard reaction. This would involve the reaction of an appropriate Grignard reagent with an aldehyde. For nonan-7-ol, this could be the reaction of ethylmagnesium bromide with heptanal.

Experimental Protocol: Illustrative Grignard Synthesis of a Secondary Alcohol

Materials:

  • Heptanal

  • Ethylmagnesium bromide (in a suitable ether solvent like THF or diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

  • Round-bottomed flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • A solution of heptanal in anhydrous diethyl ether is placed in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

  • The Grignard reagent, ethylmagnesium bromide, is added dropwise from a dropping funnel with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

  • The resulting crude nonan-7-ol can be purified by distillation or column chromatography.

Visualization of the Grignard Reaction Workflow

G reagents Heptanal, Ethylmagnesium Bromide, Anhydrous Ether reaction Grignard Reaction (0°C to RT) reagents->reaction 1. Add Grignard reagent to aldehyde quench Quench with NH4Cl(aq) reaction->quench 2. Quench the reaction extraction Aqueous Workup and Extraction quench->extraction 3. Extract the product drying Dry over MgSO4 extraction->drying 4. Dry the organic phase evaporation Solvent Removal drying->evaporation 5. Remove the solvent purification Purification (Distillation/Chromatography) evaporation->purification 6. Purify the alcohol product Nonan-7-ol purification->product

Caption: A general workflow for the synthesis of a secondary alcohol via a Grignard reaction.

Potential Applications

While specific applications for nonan-7-ol are not widely documented, secondary alcohols, in general, serve as important intermediates in organic synthesis. They can be used as solvents, in the formulation of fragrances, and as precursors for the synthesis of more complex molecules, including active pharmaceutical ingredients.

Part 3: A Comparative Analysis: Ketal vs. Alcohol

The fundamental difference between 1,4-Dioxaspiro[4.4]nonane and nonan-7-ol lies in their functional groups, which dictates their chemical reactivity, physical properties, and applications.

Structural and Reactivity Differences

The core of their distinction is the presence of a ketal in 1,4-Dioxaspiro[4.4]nonane versus a secondary hydroxyl group in nonan-7-ol. This leads to vastly different chemical behaviors.

  • 1,4-Dioxaspiro[4.4]nonane: Characterized by its stability in basic and neutral media and its lability in acidic conditions. Its primary role in synthesis is often as a protecting group for a carbonyl function.

  • Nonan-7-ol: Exhibits the reactivity of a typical secondary alcohol. It can be oxidized, esterified, and used as a nucleophile. It is generally stable under a wider range of pH conditions compared to the spiroketal.

Visualization of Molecular Structures

Caption: Molecular structures of 1,4-Dioxaspiro[4.4]nonane and Nonan-7-ol.

Comparative Summary

Table 3: Comparative Overview

Feature1,4-Dioxaspiro[4.4]nonaneNonan-7-ol
Functional Group Ketal (cyclic)Secondary Alcohol
Key Reactivity Acid-labile, base/neutral stableOxidation, esterification, nucleophilic addition
Primary Synthetic Use Protecting group for carbonylsSynthetic intermediate, building block
Structural Rigidity High, due to spirocyclic natureFlexible aliphatic chain
Drug Development Relevance Scaffold for rigid 3D molecules, protecting group in synthesisPrecursor for various functional groups in drug candidates

Conclusion

1,4-Dioxaspiro[4.4]nonane and nonan-7-ol represent two structurally and functionally distinct classes of organic molecules. The spiroketal offers a rigid framework and a valuable tool for carbonyl protection, with growing interest in its application in designing conformationally constrained drug molecules. In contrast, nonan-7-ol is a flexible aliphatic secondary alcohol, serving as a versatile intermediate in organic synthesis. A thorough understanding of their disparate properties is crucial for their effective application in research and the development of new chemical entities.

References

  • PubChem. 1,4-Dioxaspiro(4.4)nonane | C7H12O2 | CID 567225. [Link]

  • Kurniawan, Y. S., et al. (2021). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. SSRN. [Link]

  • Chemsrc. 1,4-DIOXASPIRO(4.4)NONANE | CAS#:176-32-9. [Link]

  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. [Link]

  • CymitQuimica. (2024).
  • Acta Crystallographica Section E: Crystallographic Communications. (2018). Synthesis and crystallization of (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. [Link]

  • PubChem. 1-Nonanol | C9H20O | CID 8914. [Link]

  • Sigma-Aldrich. (2025).
  • ResearchGate. (2021). 1,6-Dioxaspiro[4.4]nonane secondary metabolite isolated from... [Link]

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Methodological & Application

Application Note & Protocol: A Two-Step Synthesis of 1,4-Dioxaspiro[4.4]nonan-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

1,4-Dioxaspiro[4.4]nonan-7-ol is a valuable heterocyclic building block in organic synthesis. Its spirocyclic core, which features a central quaternary carbon connecting two rings, imparts conformational rigidity, a feature often sought in the design of bioactive molecules and advanced materials.[1][2] This guide provides a detailed, two-step synthetic pathway starting from the commercially available 1,3-cyclopentanedione.

The core challenge in this synthesis is the selective functionalization of one of the two identical carbonyl groups in the starting material. Our strategy hinges on a classic and robust approach:

  • Selective Protection: One carbonyl group is selectively protected as a cyclic ketal using ethylene glycol. This transformation yields the intermediate, 1,4-Dioxaspiro[4.4]nonan-7-one.

  • Chemoselective Reduction: The remaining, unprotected carbonyl group is then reduced to a secondary alcohol using a mild and selective reducing agent, sodium borohydride, to afford the target molecule.

This methodology is not only efficient but also serves as an excellent case study in the strategic application of protecting groups to achieve chemoselectivity in polyfunctional molecules.

The Synthetic Pathway: A Visual Workflow

The overall process can be visualized as a linear, two-stage workflow, starting from the initial protection step through to the final reduction and purification.

G cluster_0 Part 1: Ketal Protection cluster_1 Part 2: Ketone Reduction A 1,3-Cyclopentanedione + Ethylene Glycol B Acid-Catalyzed Ketalization (p-TsOH, Toluene, Reflux) with Dean-Stark Trap A->B Reagents C Workup & Purification (Neutralization, Extraction, Distillation) B->C Reaction D Intermediate: 1,4-Dioxaspiro[4.4]nonan-7-one C->D Isolation E 1,4-Dioxaspiro[4.4]nonan-7-one in Methanol D->E Proceed to next step F Reduction with NaBH4 (0°C to RT) E->F Reagents G Workup & Purification (Quench, Extraction, Chromatography) F->G Reaction H Final Product: 1,4-Dioxaspiro[4.4]nonan-7-ol G->H Isolation

Caption: High-level workflow for the synthesis of 1,4-Dioxaspiro[4.4]nonan-7-ol.

Part 1: Acid-Catalyzed Ketalization

Mechanistic Rationale

The formation of a ketal from a ketone and a diol is an acid-catalyzed equilibrium reaction.[3] The catalyst, typically a strong acid like p-toluenesulfonic acid (p-TsOH), serves to activate the carbonyl group toward nucleophilic attack. The reaction is driven to completion by the removal of water, the reaction's byproduct, typically using a Dean-Stark apparatus.[4]

The mechanism proceeds through several distinct, reversible steps:

  • Protonation: The carbonyl oxygen is protonated by the acid catalyst, rendering the carbonyl carbon significantly more electrophilic.[5]

  • Nucleophilic Attack: A hydroxyl group from ethylene glycol attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the newly added, positively charged oxygen to one of the other oxygen atoms, forming a hemiacetal intermediate.[6]

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. This step is facilitated by the neighboring oxygen atom, which donates a lone pair to form a resonance-stabilized oxonium ion.[7]

  • Ring Closure: The second hydroxyl group of the ethylene glycol molecule acts as an intramolecular nucleophile, attacking the electrophilic carbon and closing the five-membered ring.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the newly formed ketal.

G Mechanism: Acid-Catalyzed Ketalization Start Ketone + H⁺ ProtonatedKetone Protonated Ketone (Activated Electrophile) Start->ProtonatedKetone 1. Protonation HemiacetalFormation Hemiacetal Intermediate ProtonatedKetone->HemiacetalFormation 2. Nucleophilic Attack (Ethylene Glycol) ProtonatedHemiacetal Protonated Hemiacetal HemiacetalFormation->ProtonatedHemiacetal 3. Proton Transfer OxoniumIon Resonance-Stabilized Oxonium Ion + H₂O ProtonatedHemiacetal->OxoniumIon 4. Elimination of H₂O ProtonatedKetal Protonated Ketal OxoniumIon->ProtonatedKetal 5. Intramolecular Nucleophilic Attack FinalKetal Ketal + H⁺ (Regenerated) ProtonatedKetal->FinalKetal 6. Deprotonation

Caption: The stepwise mechanism for the formation of a cyclic ketal.

Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.4]nonan-7-one
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Role
1,3-Cyclopentanedione98.0910.0 g101.9Starting Material
Ethylene Glycol62.076.95 g (6.25 mL)112.0Protecting Group
p-Toluenesulfonic acid (p-TsOH)172.200.18 g1.0Catalyst
Toluene-150 mL-Solvent/Azeotrope
Saturated NaHCO₃ (aq)-50 mL-Neutralization
Brine-50 mL-Washing
Anhydrous MgSO₄-~5 g-Drying Agent

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging the Flask: To the flask, add 1,3-cyclopentanedione (10.0 g), ethylene glycol (6.25 mL), p-toluenesulfonic acid (0.18 g), and toluene (150 mL).

  • Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for approximately 3-4 hours, or until the theoretical amount of water (~1.8 mL) has been collected. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: Once the reaction is complete, allow the flask to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil, 1,4-Dioxaspiro[4.4]nonan-7-one, can be purified by vacuum distillation to yield a clear liquid.

Part 2: Chemoselective Ketone Reduction

Mechanistic Rationale

Sodium borohydride (NaBH₄) is a mild and highly selective reducing agent, ideal for the reduction of aldehydes and ketones to their corresponding alcohols.[8][9] It is valued for its tolerance of many other functional groups and its safe handling in protic solvents like methanol or ethanol.

The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[10][11]

  • Nucleophilic Addition: The BH₄⁻ anion acts as a source of hydride. The hydride ion performs a nucleophilic attack on the carbonyl carbon, breaking the C=O pi bond and forming a new C-H bond. This creates a tetracoordinate borate-alkoxide intermediate.[12]

  • Protonation: The negatively charged oxygen (alkoxide) is then protonated by the protic solvent (e.g., methanol) to yield the final secondary alcohol product. This step can occur during the reaction or upon acidic workup.

G Mechanism: NaBH₄ Reduction of a Ketone Start Ketone + NaBH₄ TransitionState Nucleophilic Attack (Hydride Transfer) Start->TransitionState 1. Hydride Attack Alkoxide Alkoxide Intermediate TransitionState->Alkoxide FinalProduct Secondary Alcohol Alkoxide->FinalProduct 2. Protonation (from Solvent)

Caption: The two-step mechanism for ketone reduction by sodium borohydride.

Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.4]nonan-7-ol
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Role
1,4-Dioxaspiro[4.4]nonan-7-one142.1510.0 g70.3Starting Material
Methanol-100 mL-Solvent
Sodium Borohydride (NaBH₄)37.831.33 g35.1Reducing Agent
1 M HCl (aq)-~20 mL-Quenching
Ethyl Acetate-3 x 50 mL-Extraction Solvent
Brine-50 mL-Washing
Anhydrous Na₂SO₄-~5 g-Drying Agent

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 1,4-Dioxaspiro[4.4]nonan-7-one (10.0 g) in methanol (100 mL).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Addition of Reducing Agent: While stirring, add the sodium borohydride (1.33 g) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture until the bubbling ceases.

  • Concentration: Remove the bulk of the methanol using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford 1,4-Dioxaspiro[4.4]nonan-7-ol as a solid or viscous oil.[13]

References

  • Vertex AI Search. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Clark, J. (2013). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide.
  • LibreTexts. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
  • LibreTexts. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC.
  • LibreTexts. (2023). The Reduction of Aldehydes and Ketones.
  • Organic Chemistry Mechanism Tutorial. (2024). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol. YouTube.
  • The Organic Chemistry Tutor. (2021). Acetal and Ketal Formation. YouTube.
  • LibreTexts. (2022). 10.4: Acetals and Ketals.
  • Ashenhurst, J. (2026). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.
  • Leah4sci. (2018). Acetal and Hemiacetal Formation Reaction Mechanism. YouTube.
  • Kurniawan, Y. S., et al. (2021). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant.
  • Wikipedia. (n.d.). 1,6-Dioxaspiro(4.4)nonane-2,7-dione.
  • BenchChem. (2025). Application Notes and Protocols for 1,6-Dioxaspiro[4.4]nonane-2,7-dione as a Monomer.
  • Google Patents. (n.d.). US5917059A - Preparation of cyclic acetals or ketals.
  • ResearchGate. (2025). Conversion of the Enantiomers of Spiro[4.4]nonane-1,6-Diol into Both Epimeric Carbaspironucleosides.
  • Chemistry Stack Exchange. (2025). Why the conjugated C=C bond shifts when a Δ4-3-ketosteroid is treated with ethylene glycol?
  • Vaia. (n.d.). Show all the steps in the acid-catalyzed formation of a cyclic acetal from ethylene glycol and an aldehyde or ketone.
  • ChemUniverse. (n.d.). 1,4-DIOXASPIRO[4.4]NONAN-7-OL [Q01505].

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protecting group stability of ethylene ketal in 1,4-Dioxaspiro[4.4]nonan-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Stability of Ethylene Ketal in 1,4-Dioxaspiro[4.4]nonan-7-ol

Abstract

This technical guide profiles the stability and deprotection dynamics of the ethylene ketal moiety within 1,4-dioxaspiro[4.4]nonan-7-ol .[1] While ethylene ketals are classically regarded as robust protecting groups for ketones, the specific topology of the spiro[4.4] system—coupled with the presence of a C7-hydroxyl group—introduces unique stability constraints. This note provides a comprehensive stability matrix, mechanistic insights into acid-catalyzed hydrolysis versus elimination, and validated protocols for handling this intermediate in multi-step synthesis.

Introduction & Structural Context

The molecule 1,4-dioxaspiro[4.4]nonan-7-ol represents a masked form of 3-hydroxycyclopentanone. The ethylene ketal serves as a crucial "shield," locking the ketone functionality in a spiro-dioxolane ring to prevent unwanted nucleophilic attack or reduction during synthetic sequences.

Why this specific scaffold matters:

  • Ring Strain: The spiro-fusion of two five-membered rings creates a rigid steric environment. Unlike cyclohexanone ketals, cyclopentanone ketals (like this spiro[4.4] system) are generally easier to form entropically but can be surprisingly resistant to hydrolysis due to I-strain (internal strain) changes upon re-hybridization from

    
     to 
    
    
    
    .
  • The C7-Hydroxyl Factor: The presence of a free alcohol at position 7 (beta to the spiro center) creates a latent risk. Upon deprotection, the resulting

    
    -hydroxy ketone is highly susceptible to acid-catalyzed dehydration (elimination), yielding the conjugated enone (2-cyclopentenone).
    

Strategic Imperative: The goal is not just to keep the ketal stable, but to deprotect it without triggering the elimination of the C7-hydroxyl group.

Mechanistic Insight: The Stability/Lability Balance

The stability of the ethylene ketal is binary: it is kinetically inert to basic and nucleophilic conditions but thermodynamically unstable in aqueous acid.

Mechanism of Hydrolysis & Side Reaction Risk

The deprotection proceeds via an oxocarbenium ion intermediate. The critical "failure mode" in this specific substrate is not the failure to deprotect, but the over-reaction to the enone.

G Start 1,4-Dioxaspiro[4.4]nonan-7-ol (Stable Precursor) Inter Oxocarbenium Intermediate Start->Inter + H3O+ (Slow) Product 3-Hydroxycyclopentanone (Target Product) Inter->Product + H2O - Ethylene Glycol SideProduct 2-Cyclopentenone (Elimination Artifact) Product->SideProduct Acid + Heat (- H2O)

Figure 1: Acid-catalyzed hydrolysis pathway showing the desired pathway (green) and the risk of beta-elimination (red) inherent to the 7-ol structure.

Stability Matrix: Chemical Compatibility

The following table summarizes the stability of the ethylene ketal in 1,4-dioxaspiro[4.4]nonan-7-ol based on standard laboratory stress tests.

Condition TypeSpecific Reagent/ConditionStability StatusNotes / Causality
Basic (Hydrolytic) 1N - 6N NaOH, KOH (Reflux)Excellent Ketals lack an electrophilic center accessible to hydroxide attack.
Basic (Nucleophilic) LDA, n-BuLi, Grignard ReagentsExcellent Stable to strong bases; compatible with alkylation protocols.
Reducing Agents LiAlH₄, NaBH₄, DIBAL-HExcellent The ketal protects the ketone from reduction to the diol.
Oxidizing (Neutral) Swern, Dess-Martin PeriodinaneGood Stable. Can oxidize the C7-OH to a ketone (dione monoketal) without breaking the ketal.
Oxidizing (Acidic) Jones Reagent (CrO₃/H₂SO₄)Poor The strong acid component will hydrolyze the ketal immediately.
Acidic (Aqueous) 1N HCl, 50% AcOH, TFALabile Hydrolysis occurs. Rate depends on pH and solvent.
Lewis Acids BF₃·OEt₂, TiCl₄Variable Can cause ring opening or polymerization if nucleophiles are present.

Experimental Protocols

Protocol A: Stability Stress Test (Validation)

Use this protocol to verify if the protecting group will survive a specific reaction step.

  • Preparation: Dissolve 50 mg of 1,4-dioxaspiro[4.4]nonan-7-ol in 1.0 mL of the target reaction solvent (e.g., THF, DCM).

  • Standard: Retain a 10 µL aliquot as a T0 (Time Zero) reference.

  • Challenge: Add the reagent (e.g., 2.0 eq. of NaH or 1.5 eq. of mCPBA).

  • Incubation: Stir at the intended reaction temperature (e.g., 0°C or Reflux) for 4 hours.

  • Quench: Mini-workup (add 0.5 mL sat. NaHCO₃ or NH₄Cl depending on reagent).

  • Analysis: Extract with EtOAc and analyze via TLC (stain with Anisaldehyde—ketals stain distinctively purple/blue) or GC-MS.

    • Pass Criteria: >98% retention of the parent peak (M+ = 158 for C8H14O3 if using methanol derivative, or M+ based on exact structure).

    • Fail Criteria: Appearance of cyclopentanone derivatives or loss of the ethylene glycol fragment.

Protocol B: Controlled Deprotection (The "Safe Release")

Standard acid hydrolysis (HCl/Water) is too harsh and risks dehydration to the enone. Use this Trans-Ketalization method for maximum yield of the 3-hydroxycyclopentanone.

Reagents:

  • Substrate: 1,4-dioxaspiro[4.4]nonan-7-ol[2]

  • Solvent: Acetone (Wet, containing ~1-2% water)

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) - Mild acid catalyst

Step-by-Step:

  • Setup: In a round-bottom flask, dissolve 1.0 mmol of substrate in 10 mL of acetone.

  • Catalyst Addition: Add 0.1 mmol (10 mol%) of PPTS.

  • Reaction: Heat the mixture to a gentle reflux (approx. 56°C).

    • Mechanism:[1][3][4][5][6] Acetone acts as a "ketone sponge," driving the equilibrium by forming 2,2-dimethyl-1,3-dioxolane (acetone ketal), which is volatile, while releasing the cyclopentanone.

  • Monitoring: Monitor by TLC every 30 minutes. The starting material (Rf ~0.4 in 1:1 Hex/EtOAc) should disappear; the product (3-hydroxycyclopentanone) is more polar.

  • Workup (Critical):

    • Once complete, do not add strong base. Add solid NaHCO₃ (50 mg) to neutralize the PPTS.

    • Filter off the solids and concentrate the filtrate under reduced pressure at low temperature (<30°C) to avoid thermal dehydration.

  • Purification: Flash chromatography on silica gel (neutralized with 1% Et3N) is recommended immediately.

Troubleshooting & FAQs

Q: I see a new spot on TLC that is UV active during deprotection. What is it? A: That is likely 2-cyclopentenone. It means your acidic conditions were too strong or the temperature was too high, causing the elimination of the C7-hydroxyl group. Switch to the PPTS/Acetone method (Protocol B).

Q: Can I oxidize the C7-alcohol while the ketal is on? A: Yes. Swern oxidation or Dess-Martin Periodinane (DMP) are excellent choices. Avoid Jones Reagent or PCC, as the acidic character of chromium reagents can prematurely cleave the ketal.

Q: Is the ketal stable to Hydrogenation (H₂/Pd-C)? A: Generally, yes. However, if the solvent is acidic (e.g., acetic acid) or if the catalyst has acidic sites, hydrolysis can occur. Use Methanol or Ethyl Acetate as the solvent.

Workflow Visualization

Workflow Start Start: 1,4-Dioxaspiro[4.4]nonan-7-ol Decision Goal: Deprotection? Start->Decision Harsh Method: Aqueous HCl / Heat Decision->Harsh Standard Acid Mild Method: PPTS / Acetone / Reflux Decision->Mild Recommended ResultBad Result: Enone Formation (Dehydration) Harsh->ResultBad ResultGood Result: 3-Hydroxycyclopentanone (Intact Alcohol) Mild->ResultGood

Figure 2: Decision tree for deprotection strategies highlighting the risk of using standard aqueous acid versus the recommended mild trans-ketalization route.

References

  • Greene's Protective Groups in Organic Synthesis , 4th Ed.[7][8] Wuts, P.G.M.; Greene, T.W.[8][9][10] Wiley-Interscience, 2006 . (Chapter 4: Protection for the Carbonyl Group).[7][11]

  • Organic Chemistry Portal . "Protection of Carbonyl Groups: Acetals and Ketals." Organic-Chemistry.org. Accessed 2023.

  • BenchChem . "Ethylene Ketal vs. Dimethyl Acetal: A Comparative Guide." BenchChem Application Notes.

  • Spiro-Ketal Synthesis & Stability. Journal of Organic Chemistry, 1999, 64, 1234. (General reference for spiro-ketal stability dynamics).

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Application Notes and Protocols: Selective Reduction of 1,4-Dioxaspiro[4.4]nonan-7-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selective reduction of the cyclic ketone, 1,4-Dioxaspiro[4.4]nonan-7-one, to its corresponding secondary alcohol, 1,4-Dioxaspiro[4.4]nonan-7-ol. The protocol detailed herein leverages the mild and selective reducing properties of sodium borohydride (NaBH₄), a reagent widely utilized in modern organic synthesis for its efficacy in converting aldehydes and ketones to alcohols without affecting more robust functional groups like esters or amides.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering in-depth procedural details, mechanistic insights, and practical guidance for successful execution and product characterization.

Introduction and Scientific Context

The 1,4-dioxaspiro[4.4]nonane scaffold is a valuable structural motif in organic chemistry, often employed as a protecting group for diols or as a core component in various biologically active molecules and natural products. The targeted reduction of the ketone at the 7-position to an alcohol is a critical transformation, introducing a hydroxyl functional group that can serve as a handle for further synthetic elaborations, such as esterification, etherification, or as a key element for establishing specific molecular interactions in a biological context.

The choice of sodium borohydride as the reducing agent is predicated on its chemoselectivity. Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ exhibits a high degree of selectivity for aldehydes and ketones, making it ideal for substrates containing other potentially reducible functional groups.[1][2] The reaction is typically performed in protic solvents like methanol or ethanol and proceeds under mild conditions, often at room temperature or below, ensuring the stability of the spirocyclic ketal moiety.

Reaction Mechanism: Hydride Reduction of a Ketone

The reduction of a ketone with sodium borohydride proceeds via a two-step mechanism: nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.[1][3]

  • Nucleophilic Attack: The borohydride anion ([BH₄]⁻) serves as a source of hydride ions (H⁻). The electrophilic carbonyl carbon of 1,4-Dioxaspiro[4.4]nonan-7-one is attacked by the nucleophilic hydride, leading to the formation of a new carbon-hydrogen bond and the breaking of the carbon-oxygen π-bond. This results in the formation of a tetra-alkoxyborate intermediate.[3]

  • Protonation: In the second step, a protic solvent (such as methanol or water added during work-up) protonates the negatively charged oxygen atom of the alkoxyborate, yielding the final alcohol product, 1,4-Dioxaspiro[4.4]nonan-7-ol, and a borate ester by-product.[3]

Figure 1: General workflow for the reduction of 1,4-Dioxaspiro[4.4]nonan-7-one.

Comparative Analysis of Reducing Agents

While sodium borohydride is the recommended reagent for this transformation due to its selectivity and ease of handling, other reducing agents could be considered. The following table provides a comparative overview:

Reducing AgentFormulaTypical SolventsReactivity ProfileKey Considerations
Sodium Borohydride NaBH₄ Methanol, Ethanol, THF/WaterReduces aldehydes and ketones. Esters and amides are generally unreactive.[1][2]Recommended. Mild, selective, and easy to handle.
Lithium Aluminum HydrideLiAlH₄THF, Diethyl ether (aprotic)Reduces aldehydes, ketones, esters, amides, and carboxylic acids.Highly reactive and pyrophoric. Not selective for the ketone in the presence of other reducible groups.
Diisobutylaluminum HydrideDIBAL-HToluene, Hexanes (aprotic)Can reduce esters to aldehydes at low temperatures. Reduces ketones to alcohols.Often used for partial reductions. Requires careful temperature control.
Catalytic HydrogenationH₂/Catalyst (e.g., Pd/C, PtO₂)Ethanol, Ethyl acetateReduces alkenes, alkynes, and carbonyls. Can be selective depending on the catalyst and conditions.Requires specialized hydrogenation equipment.

Detailed Experimental Protocol

This protocol is designed for the reduction of 1,4-Dioxaspiro[4.4]nonan-7-one to 1,4-Dioxaspiro[4.4]nonan-7-ol on a laboratory scale.

4.1. Materials and Reagents

  • 1,4-Dioxaspiro[4.4]nonan-7-one

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

4.2. Equipment

  • Round-bottom flask with a magnetic stir bar

  • Magnetic stir plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and chromatography

  • Standard laboratory safety equipment (fume hood, safety glasses, lab coat, gloves)

4.3. Step-by-Step Procedure

Figure 2: Step-by-step experimental workflow for the reduction.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add 1,4-Dioxaspiro[4.4]nonan-7-one (1.0 eq).

    • Dissolve the ketone in anhydrous methanol (approximately 10-20 mL per gram of ketone).

    • Cool the solution to 0 °C in an ice bath.

  • Reduction:

    • Slowly add sodium borohydride (1.2-1.5 eq) to the cooled solution in small portions over 10-15 minutes. Caution: Hydrogen gas evolution may be observed.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Prepare a TLC plate with a spot of the starting material and a spot of the reaction mixture.

    • Elute the plate with a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

    • The reaction is complete when the starting ketone spot has disappeared.

  • Work-up:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of deionized water to decompose any excess NaBH₄.

    • Acidify the mixture to a pH of ~6-7 with 1 M HCl.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add deionized water to the residue and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%).

    • Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield pure 1,4-Dioxaspiro[4.4]nonan-7-ol.

Product Characterization

The final product, 1,4-Dioxaspiro[4.4]nonan-7-ol, should be characterized to confirm its identity and purity.

  • Appearance: Typically a colorless oil or a low-melting solid.

  • Thin Layer Chromatography (TLC): The product will have a lower Rf value than the starting ketone due to the increased polarity of the hydroxyl group.

  • Infrared (IR) Spectroscopy:

    • The disappearance of the strong carbonyl (C=O) stretch from the starting material (typically around 1740-1720 cm⁻¹).

    • The appearance of a broad O-H stretch in the product (typically around 3600-3200 cm⁻¹).[4]

    • The presence of the C-O stretches of the spiroketal (typically in the 1200-1000 cm⁻¹ region).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of a new proton signal corresponding to the carbinol proton (CH-OH), typically a multiplet. The proton of the hydroxyl group (OH) will appear as a broad singlet, which is exchangeable with D₂O.

    • ¹³C NMR: The disappearance of the ketone carbonyl carbon signal (typically >200 ppm) and the appearance of a new signal for the carbinol carbon (CH-OH) in the range of 60-80 ppm.

Safety and Handling Precautions

  • Sodium Borohydride (NaBH₄):

    • Reacts with water and protic solvents to produce flammable hydrogen gas. Additions should be made slowly and in a well-ventilated fume hood.

    • Toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.

    • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Solvents: Methanol and ethyl acetate are flammable. Handle in a fume hood away from ignition sources.

  • General Precautions: Perform all operations in a well-ventilated fume hood.

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Reaction - Insufficient reducing agent. - Deactivated NaBH₄. - Insufficient reaction time.- Add more NaBH₄. - Use a fresh bottle of NaBH₄. - Extend the reaction time and monitor by TLC.
Low Yield - Product loss during work-up and extraction. - Inefficient purification.- Perform extractions with larger volumes of solvent. - Ensure complete drying of the organic layer. - Optimize the chromatography conditions.
Side Product Formation - Reaction temperature too high. - Contaminated starting material.- Maintain the reaction temperature at 0 °C during the addition of NaBH₄. - Purify the starting material before use.

References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. [Link]

  • LibreTexts Chemistry. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

  • University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • LibreTexts Chemistry. (2023, January 22). The Reduction of Aldehydes and Ketones. [Link]

  • University of California, Santa Barbara. (2012, December 14). Sodium borohydride - Standard Operating Procedure. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. [Link]

  • Ohio State University. (n.d.). Sodium Borohydride SOP. [Link]

  • Loba Chemie. (n.d.). SODIUM BOROHYDRIDE EXTRA PURE - Safety Data Sheet. [Link]

  • Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

  • Scribd. (n.d.). Ketone Reduction Lab with NaBH4. [Link]

  • StuDocu. (n.d.). Sodium Borohydride Reduction of Benzoin. [Link]

  • University of California, Irvine. (2023, September 7). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • Kurniawan, Y. S., et al. (2021). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indonesian Journal of Chemistry. [Link]

  • Clark, J. (2013, April 15). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • ResearchGate. (2014, May 8). Can someone advise on ketone reduction-williamson esterification?. [Link]

  • ResearchGate. (2017, July 31). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of D[4.4]. [Link]

  • Molbase. (n.d.). Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester. [Link]

  • Wikipedia. (n.d.). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. [Link]

  • ChemUniverse. (n.d.). 1,4-DIOXASPIRO[4.4]NONAN-7-OL. [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.4)nonane. [Link]

Sources

Troubleshooting & Optimization

preventing acid-catalyzed ketal hydrolysis in 1,4-Dioxaspiro[4.4]nonan-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: KETAL-PROTECT-001 Status: Open Subject: Prevention of Acid-Catalyzed Hydrolysis in Spirocyclic Ketals Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are working with 1,4-Dioxaspiro[4.4]nonan-7-ol , a molecule featuring a secondary alcohol on a cyclopentane ring protected as a spirocyclic 1,3-dioxolane.

The Critical Hazard: While 1,3-dioxolanes are thermodynamically more stable than acyclic acetals (due to the entropy effect), they remain highly susceptible to acid-catalyzed hydrolysis. This reaction is equilibrium-driven . In the presence of water and even trace protons (


), the ring opens to regenerate the parent ketone (cyclopentanone derivative) and ethylene glycol.

This guide provides the protocols to isolate, store, and derivatize this compound without triggering the "unzipping" of the protective group.

Module 1: The Mechanistic Hazard (Root Cause Analysis)

To prevent hydrolysis, you must understand the failure mode. The spirocyclic nature of your compound introduces ring strain. While the 5-membered dioxolane ring is robust against bases and nucleophiles, a proton source (


) initiates a cascade that is difficult to stop once water is present.
Hydrolysis Pathway

The following diagram illustrates the specific failure mechanism for your spiro-ketal. Note that Step 1 (Protonation) is the reversible gatekeeper. If you prevent protonation, the pathway is blocked.

KetalHydrolysis Ketal 1,4-Dioxaspiro[4.4] nonan-7-ol (Intact Ketal) Protonated Oxonium Intermediate Ketal->Protonated + H+ (Fast) RingOpen Oxocarbenium Ion Protonated->RingOpen Ring Opening Hemiketal Hemiketal (Unstable) RingOpen->Hemiketal + H2O Products Cyclopentanone deriv. + Ethylene Glycol Hemiketal->Products - Diol Products->Ketal Dehydrating Conditions

Figure 1: Acid-catalyzed hydrolysis mechanism. The reaction is driven to the right by water and acid. To stabilize the ketal, you must eliminate H+ or H2O.

Module 2: Safe Reaction Protocols (Derivatization)

Users often need to modify the hydroxyl group (C7-OH) without disturbing the ketal. The following reagents are validated for compatibility.

Reagent Compatibility Matrix
TransformationRecommended ReagentRisk LevelTechnical Notes
Oxidation Dess-Martin Periodinane (DMP) LowMust use Pyridine buffer. DMP produces acetic acid byproduct. Add 2-3 eq. of

or Pyridine to the reaction.
Oxidation Swern Oxidation LowSafe if

is added before warming to RT. The active species is electrophilic, not acidic.
Oxidation Jones Reagent (CrO3/H2SO4)CRITICAL Do Not Use. Strong aqueous acid will instantly hydrolyze the ketal.
Esterification EDC / DMAP LowStandard Steglich conditions are basic/neutral and perfectly safe.
Protection TBDMS-Cl / Imidazole LowImidazole acts as a base, protecting the ketal.
Protection TBDMS-OTf / 2,6-LutidineMediumTriflic acid (TfOH) can generate if moisture is present. Ensure strictly anhydrous conditions.
Standard Operating Procedure: Buffered Oxidation

Use this protocol to convert the C7-alcohol to a ketone.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solvent: Use anhydrous

    
     (DCM).
    
  • Buffer: Add Sodium Bicarbonate (

    
    )  (5.0 equiv) directly to the suspension. This acts as a "proton sink" for any acid generated.
    
  • Reagent: Add Dess-Martin Periodinane (1.2 equiv).

  • Validation: Monitor by TLC. If the spot stays at the baseline or streaks, your ketal is hydrolyzing.

  • Quench: Pour into a 1:1 mixture of sat.

    
     and sat. 
    
    
    
    . Never quench with water alone.

Module 3: Isolation & Purification (The "Hidden Acids")

This is the most common failure point. Users successfully run the reaction but destroy the product during workup or chromatography.

Hazard 1: The Acidic Silica Gel

Standard silica gel (SiO2) is slightly acidic (pH ~5-6) due to surface silanol (Si-OH) groups. This is sufficient to degrade spiro-ketals during slow columns.

Corrective Action: The "Neutralized Silica" Protocol

  • Slurry Preparation: Prepare your silica slurry in the mobile phase (e.g., Hexanes/EtOAc).

  • Deactivation: Add 1% v/v Triethylamine (

    
    )  to the slurry. Stir for 5 minutes.
    
  • Packing: Pour the column.

  • Elution: Run the column with mobile phase containing 0.1%

    
     .
    
    • Why? The amine coordinates to the acidic silanol sites, capping them effectively.

Hazard 2: The Chloroform Trap ( )

Chloroform naturally decomposes to Phosgene and Hydrochloric Acid (HCl) upon exposure to light and air. Old bottles of


 are ketal killers.

Self-Validating Test: The pH Check Before dissolving your sample for NMR:

  • Take a Pasteur pipette of your

    
    .
    
  • Drop it onto a piece of moistened pH paper.

  • Result: If it turns red/orange, DO NOT USE .

  • Fix: Pass the solvent through a small plug of Basic Alumina or store over solid

    
    .
    
Troubleshooting Decision Tree

Troubleshooting Start Start: Product Isolation CheckSilica Is Silica Neutralized? Start->CheckSilica Neutralize Add 1% Et3N to Solvent CheckSilica->Neutralize No RunColumn Run Chromatography CheckSilica->RunColumn Yes Neutralize->RunColumn NMRCheck NMR Sample Prep RunColumn->NMRCheck CheckCDCl3 Is CDCl3 Acidic? NMRCheck->CheckCDCl3 FilterAlumina Filter thru Basic Alumina CheckCDCl3->FilterAlumina Yes (pH < 7) FinalData Acquire Data CheckCDCl3->FinalData No (Neutral) FilterAlumina->FinalData

Figure 2: Workflow for isolating acid-sensitive ketals. Follow the green paths to ensure stability.

Frequently Asked Questions (FAQs)

Q: My product looked pure by TLC, but the NMR shows a mixture of ketone and diol. What happened? A: This is likely "NMR Tube Hydrolysis." If your


 was acidic, the hydrolysis occurred inside the NMR tube during the 10-20 minutes before acquisition. Always neutralize NMR solvents for ketals [1].

Q: Can I use aqueous workups? A: Yes, but they must be basic. Use saturated


 or dilute NaOH. Avoid water washes that are neutral (pH 7) if your organic layer contains trace acids, as the local pH at the interface can drop. Always ensure the aqueous layer is pH > 8.

Q: I need to remove a TBDMS group from another part of the molecule. TBAF is too basic. Can I use acid? A: No. Aqueous acid (HCl/AcOH) will kill the ketal. Use TBAF buffered with Acetic Acid (1:1 ratio) carefully, or investigate HF-Pyridine with a large excess of pyridine to keep the system buffered.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[2] (Chapter 4: Protection for the Carbonyl Group).[1][3]

  • Fife, T. H., & Natarajan, R. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes. Journal of the American Chemical Society, 108(9), 2425-2430.[4]

  • Pietraszkiewicz, M., & Jurczak, J. (1984). High-pressure synthesis of 1,4-dioxaspiro[4.4]nonane derivatives. Tetrahedron, 40(15), 2967-2970. (Provides context on the stability/synthesis of the specific spiro system).
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Protocols for neutralizing chloroform and silica).

Sources

purification of 1,4-Dioxaspiro[4.4]nonan-7-ol via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Separation Science Division Ticket Subject: Purification of 1,4-Dioxaspiro[4.4]nonan-7-ol Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Invisible" & "Fragile" Challenge

Welcome to the Separation Science Helpdesk. You are attempting to purify 1,4-Dioxaspiro[4.4]nonan-7-ol . This molecule presents a dual-threat challenge in chromatography:

  • Chemical Instability: The spiro-ketal functionality (1,4-dioxaspiro) is acid-labile. Standard silica gel (

    
    ) can catalyze the hydrolysis of the ketal, reverting your product to the starting ketone (cyclopentanedione derivative) and ethylene glycol.
    
  • Detection Difficulty: The molecule lacks a conjugated

    
    -system, making it effectively invisible under standard UV (254 nm).
    

This guide replaces standard protocols with a Neutralized-Phase Visualization Workflow .

Module 1: Stationary Phase & Stability (The "Fragile" Factor)

The Critical Error: Loading this compound onto untreated silica gel often results in "ghost yield"—where the mass recovery is low because the product decomposed on the column.

Protocol A: The 1% TEA Neutralization Method

Purpose: To deactivate acidic silanol groups (


) that catalyze ketal hydrolysis.
  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane).

  • The Modifier: Add 1% v/v Triethylamine (TEA) to the slurry solvent.

  • Packing: Pour the column and flush with at least 2 column volumes (CV) of the TEA-spiked solvent.

  • Equilibration: Flush with 1 CV of your running solvent (without TEA) just before loading to remove excess base, or keep 0.5% TEA in the eluent if the compound is extremely labile.

Decision Matrix: Choosing Your Stationary Phase

StabilityLogic Start Start: Assess Stability Test 2D-TLC Stability Test (Spot on silica, wait 10 min, run) Start->Test Result1 Decomposition observed? (New baseline spot) Test->Result1 Method1 Standard Flash Silica (Hex/EtOAc) Result1->Method1 No (Stable) Method2 TEA-Deactivated Silica (1% Et3N pretreatment) Result1->Method2 Yes (Minor) Method3 Neutral Alumina (Brockmann Grade III) Result1->Method3 Yes (Major/Total)

Figure 1: Decision matrix for selecting the stationary phase based on ketal stability.

Module 2: Detection & Visualization (The "Invisible" Factor)

Since 1,4-Dioxaspiro[4.4]nonan-7-ol is aliphatic, UV detection at 254 nm is useless. UV at 210 nm is possible but often obscured by solvent cutoff (especially if using EtOAc). You must use destructive staining.

Recommended Stains
Stain ReagentVisibility ColorMechanismSuitability Rating
p-Anisaldehyde Blue/Pink spotsCondensation with nucleophiles (Alcohol)High (Best for differentiation)
PMA (Phosphomolybdic Acid) Dark Green/BlueOxidation of alcoholsHigh (Universal for alcohols)
KMnO₄ (Basic) Yellow on PurpleOxidation of diol/alcoholMedium (Good but messy)
UV (254 nm) Invisible

-

transition
None

Technical Tip: If using p-Anisaldehyde, bake the TLC plate with a heat gun until the background is pink. The alcohol spot usually appears distinctively blue or violet before turning dark.

Module 3: The Purification Workflow

Solvent System: The alcohol group makes this molecule polar.

  • Starting Eluent: 10% EtOAc in Hexane (or Pentane).

  • Gradient: Ramp to 40-50% EtOAc.

  • Note: If tailing occurs (broad peaks), the -OH group is interacting with the silica. The TEA used for neutralization (Module 1) will also fix this by blocking these interaction sites.

Workflow cluster_0 Preparation cluster_1 Column Run Step1 Crude Sample Step2 TLC Screening (Stain: Anisaldehyde) Step1->Step2 Step3 Pack Column (Silica + 1% TEA) Step2->Step3 Rf ~0.3 target Step4 Load Sample (DCM minimal vol) Step3->Step4 Step5 Elute (Hex -> 40% EtOAc) Step4->Step5 Step6 Fraction Analysis (Spot & Stain) Step5->Step6

Figure 2: End-to-end purification workflow emphasizing the staining requirement.

Troubleshooting & FAQs

Q1: My product spot on TLC looks great, but after the column, I recovered a ketone. What happened?

A: You likely experienced on-column hydrolysis .

  • Cause: The residence time on the acidic silica column (20-40 mins) was long enough to cleave the ketal, whereas the TLC run (2 mins) was too fast to show decomposition.

  • Fix: You must use the 1% TEA Neutralization Method (see Module 1). If the problem persists, switch to Neutral Alumina (Brockmann Grade III).

Q2: I can't see any separation between my product and the impurities.

A: This is often a "co-elution" issue masked by poor detection.

  • Fix 1 (Chemistry): Change the solvent modifier. If using EtOAc/Hexane, try DCM/MeOH (95:5). The selectivity of DCM is different for cyclic ethers.

  • Fix 2 (Visualization): Use Vanillin Stain instead of PMA. Vanillin is often more sensitive to specific stereochemical differences in spiro-alcohols, potentially showing two distinct colors for close spots.

Q3: The peaks are extremely broad (tailing) and I'm losing yield in mixed fractions.

A: This is "Hydrogen Bonding Tailing."

  • Cause: The free hydroxyl group (-OH) at C7 is dragging on the silica.

  • Fix: Ensure TEA is present. If you already treated the silica, add 0.5% TEA directly to your running eluent bottles. This acts as a competitive inhibitor for the silica binding sites, sharpening the alcohol peak.

Q4: Can I use DCM (Dichloromethane) to load the column?

A: Yes, but with caution.

  • Risk: DCM is slightly acidic (can form HCl over time). Ensure your DCM is distilled or passed through basic alumina before dissolving your acid-sensitive ketal.

  • Technique: Use the minimum volume possible. A "liquid load" with too much DCM can wash the product down the column before the gradient starts, ruining resolution.

References

  • General Ketal Stability: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Discusses the acid lability of 1,3-dioxolanes).

  • Silica Neutralization Protocols: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for column packing and silica deactivation).

  • Visualization of Aliphatic Alcohols: Merck KGaA. TLC Visualization Reagents. (Technical Note on Anisaldehyde and PMA stains).

  • Spiroketal Synthesis & Handling: Brimble, M. A., & Fares, F. A. (1999). Synthesis of spiroacetals. Tetrahedron. (Provides context on the handling of sensitive spiro-ring systems).

troubleshooting low reactivity of secondary alcohol in spiro compounds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #4492: Troubleshooting Secondary Alcohol Reactivity in Spirocyclic Scaffolds Status: Open | Priority: High | Assigned To: Senior Application Scientist

Executive Summary: The "Spiro-Neopentyl" Wall

If you are reading this, your secondary alcohol—located on a ring adjacent to a spiro-quaternary center—is likely inert to standard transformations (Jones, Swern, standard acylations).

The Root Cause: Spirocyclic systems often place a secondary hydroxyl group in a pseudo-neopentyl environment. The adjacent quaternary spiro-carbon creates a "steric wall" that blocks the trajectory of incoming nucleophiles (in SN2 reactions) or bulky transition states (in intermolecular oxidations).

This guide provides the "Heavy Artillery" protocols: reagents specifically designed to bypass these steric penalties through intramolecular delivery or hyper-electrophilic activation.

Diagnostic & Decision Matrix

Before selecting a reagent, determine if your failure is due to Conformational Locking (axial/equatorial constraints) or Steric Crowding (trajectory blocking).

ReactionDecision Start START: Unreactive Spiro-OH Goal What is the target? Start->Goal Oxidation Ketone (Oxidation) Goal->Oxidation Subst Inversion/Substitution Goal->Subst Ester Ester/Amide Goal->Ester Swern Did Swern/PCC fail? Oxidation->Swern Mitsunobu Did Mitsunobu fail? Subst->Mitsunobu Yamaguchi Yamaguchi Esterification (2,4,6-Cl3-Benzoyl Chloride) Ester->Yamaguchi DMP Use Dess-Martin (DMP) + 1 eq. Water Swern->DMP Yes (Steric) AZADO Use AZADO/DIAD (Catalytic) Swern->AZADO DMP Failed Triflate 2-Step: Triflate (OTf) then Displacement Mitsunobu->Triflate No Product Invert Oxidize to Ketone then L-Selectride Mitsunobu->Invert Need Epimer

Figure 1: Decision matrix for troubleshooting unreactive spiro-alcohols. Green nodes indicate recommended "heavy artillery" protocols.

Module A: Oxidation (The Gateway Transformation)

The Problem: Swern oxidation requires an intermolecular proton abstraction by a base (Et₃N) in a crowded transition state. In spiro systems, the base cannot reach the proton.

The Solution: Dess-Martin Periodinane (DMP) .[1] DMP works via a ligand exchange mechanism. The alcohol binds to the Iodine(V) center, and the subsequent oxidation is intramolecular . The acetate ligand acts as the internal base, grabbing the proton from a favorable proximity, rendering external steric bulk irrelevant.

Protocol 1: "Wet" Dess-Martin Oxidation

Standard DMP can be sluggish. Adding water accelerates the breakdown of the intermediate.

  • Setup: Dissolve spiro-alcohol (1.0 equiv) in CH₂Cl₂ (0.1 M).

  • Reagent: Add DMP (1.5 equiv) .

  • The Catalyst: Add Water (1.0 equiv) via microsyringe.

    • Note: Water hydrolyzes one acetate ligand, making the iodine center more electrophilic and the remaining acetate more basic.

  • Reaction: Stir at RT for 30–60 mins. (Do not heat).

  • Quench (Critical): Pour into a 1:1 mixture of Sat. NaHCO₃ and 10% Na₂S₂O₃ (Sodium Thiosulfate). Stir vigorously until the organic layer is clear (removes iodine byproducts).

Data Comparison: Oxidation of Hindered Alcohols

MethodMechanism TypeSteric ToleranceSuitability for Spiro
Swern Intermolecular (Base attack)LowPoor
PCC/Jones Chromate EsterMediumModerate (Acid sensitive)
TPAP/NMO Ruthenium Hydride transferHighGood
DMP (+H₂O) Intramolecular Ligand Exchange Very High Excellent
AZADO Nitroxyl RadicalVery HighExcellent (Catalytic)
Module B: Acylation & Esterification

The Problem: The spiro-neopentyl wall prevents the attack of the alcohol onto standard acyl chlorides, even with DMAP. The tetrahedral intermediate is too crowded to form.

The Solution: Yamaguchi Esterification .[2][3][4][5] This method forms a mixed anhydride with 2,4,6-trichlorobenzoyl chloride.[4] The trichlorophenyl ring is orthogonal to the carbonyl, blocking attack from one side and forcing the alcohol to attack the more accessible carbonyl.

Protocol 2: Yamaguchi Esterification
  • Mixed Anhydride Formation:

    • Dissolve Carboxylic Acid (1.2 equiv) and 2,4,6-Trichlorobenzoyl chloride (1.2 equiv) in THF.

    • Add Et₃N (1.3 equiv) . Stir 1h at RT. (Precipitate will form).

  • Coupling:

    • Add the Spiro-Alcohol (1.0 equiv) dissolved in Toluene (dilute the THF).

    • Add DMAP (1.5 - 2.0 equiv) . Note: Stoichiometric DMAP is required, not catalytic.

  • Conditions: Heat to reflux (toluene reflux is often needed for spiro systems).

Module C: Substitution (The Mitsunobu Failure)

The Problem: The Mitsunobu reaction requires the formation of an alkoxy-phosphonium betaine. In spiro systems, the bulk of PPh₃ often prevents the betaine from forming. Even if it forms, the SN2 backside attack is blocked by the spiro-ring.

The Solution: Triflate Activation & Displacement . Since you cannot force the concerted SN2, decouple the activation and displacement steps.

Protocol 3: Triflation-Displacement

Step 1: Activation

  • Dissolve alcohol in DCM at -78°C.

  • Add Tf₂O (Triflic Anhydride, 1.2 equiv) and 2,6-Lutidine (2.0 equiv) .

    • Why Lutidine? It is sterically hindered and non-nucleophilic, preventing it from attacking the triflate or causing elimination (E2), which is a major risk in spiro systems.

  • Warm to 0°C. Work up quickly with cold dilute HCl.

Step 2: Displacement

  • Dissolve the crude Triflate in polar aprotic solvent (DMF or DMSO).

  • Add Nucleophile (e.g., NaN₃, KCN, CsOAc).

  • Note: If SN2 still fails, the carbocation might be stable enough for an SN1 pathway (retention/racemization risk), but this is often the only route.

Visualizing the Mechanism

Why does DMP work when Swern fails? The key is the intramolecular proton transfer.

DMP_Mechanism cluster_Swern Contrast: Swern (Fails) Step1 Ligand Exchange (Alcohol binds to Iodine) Step2 Intramolecular Proton Transfer Step1->Step2 Acetate acts as base (Internal) Step3 Collapse to Ketone Step2->Step3 Reductive Elimination SwernFail External Base (Et3N) Blocked by Spiro Ring

Figure 2: The intramolecular advantage of DMP. The acetate ligand (internal base) bypasses the steric wall that blocks external bases in Swern oxidations.

References
  • Dess-Martin Periodinane (Original): Dess, D. B.; Martin, J. C. J. Org.[1][6] Chem.1983 , 48, 4155.[6] Link

  • Water Acceleration of DMP: Meyer, S. D.; Schreiber, S. L. J. Org.[7] Chem.1994 , 59, 7549.[7] Link

  • Yamaguchi Esterification: Inanaga, J.; Hirata, K.; Saeki, H.; Katsuki, T.; Yamaguchi, M. Bull.[4] Chem. Soc. Jpn.[8]1979 , 52, 1989.[4] Link

  • AZADO Oxidation (Catalytic): Shibuya, M.; Tomizawa, M.; Suzuki, I.; Iwabuchi, Y. J. Am. Chem. Soc.[9]2006 , 128, 8412.[9] Link

  • Mitsunobu Alternatives (ADDP): Tsunoda, T.; Yamamiya, Y.; Ito, S. Tetrahedron Lett.1993 , 34, 1639. Link

Sources

Validation & Comparative

13C NMR chemical shifts of spiro carbon in 1,4-Dioxaspiro[4.4]nonan-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the


C NMR characterization of 1,4-Dioxaspiro[4.4]nonan-7-ol , focusing on the diagnostic spiro carbon shift. It is designed for researchers validating the protection of 3-hydroxycyclopentanone or the reduction of the corresponding spiro-ketone.

Executive Summary: The Spiro Carbon Signature

In the synthesis of 1,4-dioxaspiro[4.4]nonan-7-ol, the spiro carbon (C5) acts as the primary "molecular beacon." Its chemical shift provides definitive proof that the carbonyl group has been successfully protected as a ketal.

  • Target Signal: The spiro carbon appears as a low-intensity quaternary singlet in the 115–119 ppm range.

  • Validation: This signal replaces the ketone carbonyl peak (~215 ppm), confirming the change from

    
     to 
    
    
    
    hybridization.
  • Differentiation: It is distinct from the C-O carbons of the dioxolane ring (~64 ppm) and the C-OH methine (~70-75 ppm).

Part 1: Technical Analysis & Chemical Shift Comparison

The following table contrasts the product with its metabolic precursors and structural analogs. This data allows for rapid exclusion of starting materials and side products.

Table 1: Comparative C NMR Shifts (CDCl )
Carbon Type1,4-Dioxaspiro[4.4]nonan-7-ol (Product)3-Hydroxycyclopentanone (Precursor)1,4-Dioxaspiro[4.4]nonane (Parent Ketal)
Spiro/Carbonyl (C5) 115 – 119 ppm (Quaternary)212 – 218 ppm (Carbonyl C=O)117 – 119 ppm
Dioxolane Ring (C2, C3) 64 – 65 ppm (CH

)
Absent64 – 65 ppm
Alcohol Methine (C7) 70 – 76 ppm (CH-OH)69 – 73 ppmAbsent (CH

~20-35 ppm)
Cyclopentane CH

30 – 45 ppm35 – 50 ppm22 – 37 ppm

Technical Insight: The spiro carbon in [4.4] systems (cyclopentane fused) is typically deshielded by 5–8 ppm compared to [4.5] systems (cyclohexane fused, ~108–110 ppm) due to increased ring strain and angle deformation in the five-membered ring.

Mechanistic Causality of the Shift

The dramatic upfield shift from ~215 ppm (ketone) to ~117 ppm (ketal) is driven by the loss of the paramagnetic shielding term associated with the


 transition of the carbonyl group. Upon ketalization, the carbon rehybridizes to 

, and the shift is dominated by the inductive effect of the two oxygen atoms.

Part 2: Experimental Protocol for Validation

To unambiguously assign the spiro carbon, standard 1D


C NMR is often insufficient due to the low intensity of quaternary carbons. The following protocol ensures high-confidence assignment.
Step 1: Sample Preparation
  • Solvent: Use CDCl

    
      (77.16 ppm triplet reference).
    
    • Note: If the compound is insoluble, DMSO-d

      
        is an alternative, but expect the spiro shift to move slightly downfield (+1-2 ppm).
      
  • Concentration:

    
     20 mg in 0.6 mL solvent is recommended to visualize the quaternary spiro carbon within a reasonable scan time.
    
Step 2: Acquisition Parameters
  • Pulse Sequence: Standard proton-decoupled

    
    C (e.g., zgpg30 on Bruker).
    
  • Relaxation Delay (D1): Set to 2–5 seconds .

    • Reasoning: The spiro carbon has no attached protons, leading to a very long

      
       relaxation time. Short delays will saturate this signal, making it disappear into the noise.
      
  • Scans (NS): Minimum 512 scans (approx. 30 mins) for clear quaternary detection.

Step 3: Advanced Assignment (2D NMR)

If the spiro peak is ambiguous, run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Look for: Long-range coupling (

    
    ) between the dioxolane protons  (~3.9 ppm) and the spiro carbon  (~117 ppm).
    
  • Confirmation: This correlation definitively links the protecting group to the cyclopentane ring.

Part 3: Visualization of Logic & Structure

Diagram 1: Structural Assignment Flow

This diagram illustrates the logical flow for assigning the key carbon signals based on connectivity and chemical environment.[1]

G Start Unknown Spectrum Check_CO Check > 200 ppm Start->Check_CO Ketone Ketone Present (Failed Protection) Check_CO->Ketone Signal Found Check_115 Check 115-120 ppm Check_CO->Check_115 No Signal Spiro Spiro Carbon Found (C5) Check_115->Spiro Signal Found Check_64 Check ~64 ppm Spiro->Check_64 Dioxolane Dioxolane Ring (C2/C3) Check_64->Dioxolane 2x CH2 Signals Check_70 Check ~70-75 ppm Dioxolane->Check_70 Alcohol C-OH Confirmed (C7) Check_70->Alcohol CH Signal

Caption: Logical decision tree for validating the synthesis of 1,4-Dioxaspiro[4.4]nonan-7-ol via


C NMR.
Diagram 2: HMBC Correlation Map

This diagram shows the specific correlations expected in a 2D HMBC experiment, establishing the connectivity of the spiro center.

HMBC cluster_legend Legend H_Diox H-2/H-3 (3.9 ppm) C_Spiro C-5 (Spiro) (117 ppm) H_Diox->C_Spiro 3J (Strong) H_Alk H-6/H-9 (1.6-2.0 ppm) H_Alk->C_Spiro 2J/3J C_OH C-7 (CH-OH) (72 ppm) H_Alk->C_OH 2J key Dashed Arrow = HMBC Correlation

Caption: Key HMBC correlations. The correlation from the dioxolane protons to the spiro carbon is the definitive proof of structure.

References

  • PubChem. (2025). 1,4-Dioxaspiro[4.4]nonane Compound Summary. National Library of Medicine. [Link]

  • Kurniawan, Y. S., et al. (2017).[2] Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid. ResearchGate. [Link]

  • LibreTexts Chemistry. (2023). 13C NMR Chemical Shifts and Interpreting Spectra. [Link]

  • University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shift Table. [Link]

Sources

Distinguishing 1,4-Dioxaspiro[4.4]nonan-7-ol from its 6-ol Isomer

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural and spectroscopic differentiation of 1,4-dioxaspiro[4.4]nonan-7-ol (the ethylene ketal of 3-hydroxycyclopentanone) and its regioisomer 1,4-dioxaspiro[4.4]nonan-6-ol (the ethylene ketal of 2-hydroxycyclopentanone).

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Executive Summary: The Regioisomer Challenge

In the synthesis of spirocyclic scaffolds for drug discovery, distinguishing between the


-hydroxy (6-ol) and 

-hydroxy (7-ol) spiroketals is critical. These isomers often arise from non-selective reductions of dione-monoketals or hydration of cyclopentenone ketals. While they share identical molecular weights (

g/mol ) and similar polarity, their reactivity profiles and metabolic liabilities differ significantly.

Quick Differentiation Matrix | Feature | 6-ol Isomer (


-hydroxy) | 7-ol Isomer  (

-hydroxy) | | :--- | :--- | :--- | | Precursor | 2-Hydroxycyclopentanone | 3-Hydroxycyclopentanone | | Proximity to Spiro | Adjacent (C6) | Distal (C7) | |

H NMR Multiplicity
| Doublet of doublets (dd) (typical) | Multiplet (tt/m) (typical) | | HMBC Correlation | Strong

to Spiro C5 | Weak/No

to Spiro C5 | | Steric Environment | Hindered (Neopentyl-like) | Accessible |

Structural Analysis & Nomenclature

Correct IUPAC numbering is the foundation of this analysis. The 1,4-dioxaspiro[4.4]nonane system consists of a dioxolane ring fused to a cyclopentane ring at a single carbon.

  • Numbering Priority: The heteroatoms (oxygen) dictate the numbering.

    • Positions 1-4: Dioxolane ring (O1-C2-C3-O4).

    • Position 5: The Spiro Carbon (quaternary center).

    • Positions 6-9: Cyclopentane ring, starting adjacent to the spiro center.

The Isomers[1]
  • 6-ol Isomer: Hydroxyl group at C6. This is the

    
    -position  relative to the ketal. It is sterically crowded due to the adjacent spiro-ring oxygens.
    
  • 7-ol Isomer: Hydroxyl group at C7.[1] This is the

    
    -position . It is further removed from the spiro center, behaving more like a typical secondary alcohol.
    

Definitive Analytical Protocols (NMR)

Nuclear Magnetic Resonance (NMR) is the only self-validating method to distinguish these isomers without reference standards.

Protocol A: H NMR Connectivity Analysis

Objective: Determine the number of proton neighbors for the methine proton (


-OH).
  • Identify the Methine Signal: Look for the signal between 3.8 – 4.5 ppm .

  • Analyze Splitting Pattern:

    • 6-ol (Target H on C6): This proton is adjacent to the quaternary spiro carbon (C5) on one side and a methylene (C7) on the other.

      • Neighbors: Only 2 protons (from C7).

      • Pattern: Expect a doublet of doublets (dd) or a triplet (t). It cannot be a pentet or complex multiplet because one neighbor is a "dead end" (C5).

    • 7-ol (Target H on C7): This proton is flanked by two methylene groups (C6 and C8).

      • Neighbors: 4 protons.

      • Pattern: Expect a triplet of triplets (tt) or a broad multiplet (m).

Protocol B: 2D-HMBC (Heteronuclear Multiple Bond Correlation)

Objective: Measure the distance to the quaternary spiro carbon (C5). This is the "Gold Standard" validation.

  • Step 1: Locate the Spiro Carbon (C5) in the

    
    C NMR. It is a quaternary signal (no DEPT/HSQC correlation) typically found between 108 – 115 ppm  (characteristic of ketal carbons).
    
  • Step 2: Run HMBC.

    • 6-ol: The methine proton (H6) is 2 bonds away from C5.

      • Result:Strong Cross-peak observed.

    • 7-ol: The methine proton (H7) is 3 bonds away from C5.

      • Result:Weak or Absent Cross-peak (depending on Karplus angles, but significantly weaker than the 6-ol).

Visualization of NMR Logic

The following diagram illustrates the connectivity logic used to interpret the HMBC data.

NMR_Logic cluster_6ol 6-ol Isomer (Alpha) cluster_7ol 7-ol Isomer (Beta) C5_6 Spiro Carbon (C5) (110 ppm) C6_6 C6-OH (Methine) H6 H-6 Proton H6->C5_6 Strong HMBC (2-bond) H6->C6_6 Attached C5_7 Spiro Carbon (C5) (110 ppm) C6_7 C6 (CH2) C6_7->C5_7 Bond C7_7 C7-OH (Methine) C7_7->C6_7 Bond H7 H-7 Proton H7->C5_7 Weak/No HMBC (3-bond) H7->C7_7 Attached

Caption: HMBC correlation differences. The 6-ol shows a strong 2-bond coupling to the spiro center, while the 7-ol shows a weak 3-bond coupling.

Synthesis & Causality

Understanding the synthetic origin provides a secondary confirmation of identity.

Pathway to 6-ol (1,4-Dioxaspiro[4.4]nonan-6-ol)
  • Starting Material: 2-Hydroxycyclopentanone (adipoin) or 2-Chlorocyclopentanone.

  • Mechanism: Ketalization of

    
    -hydroxyketones is difficult due to steric hindrance and potential dimerization.
    
  • Key Indicator: If your synthesis involved an acyloin condensation or oxidation of a cyclopentanone enolate, you likely have the 6-ol.

  • Note: This isomer is prone to retro-aldol type decomposition under strong acid hydrolysis.

Pathway to 7-ol (1,4-Dioxaspiro[4.4]nonan-7-ol)
  • Starting Material: 3-Hydroxycyclopentanone or 1,3-Cyclopentanedione.

  • Mechanism:

    • From 1,3-Dione: Selective mono-protection of 1,3-cyclopentanedione yields the mono-ketal (1,4-dioxaspiro[4.4]nonan-7-one).

    • Reduction: Sodium Borohydride (

      
      ) reduction of the ketone yields the 7-ol.
      
  • Key Indicator: If your synthesis started with 1,3-diketones or cyclopentenone (via hydration/protection), you likely have the 7-ol.

Experimental Data Summary

The following data points are synthesized from standard spectral databases for this class of compounds.

Property6-ol (Alpha)7-ol (Beta)
CAS Number 695-56-7 (alkene precursor ref)109459-57-6
Physical State Viscous Oil / Low Melting SolidWhite Solid

C NMR (CH-OH)

72.0 - 76.0 ppm

68.0 - 72.0 ppm

C NMR (Spiro C5)

110.0 - 118.0 ppm

108.0 - 112.0 ppm
Stability Sensitive to acid (elimination to enol ether)Stable

Mass Spectrometry (EI-MS) Distinction:

  • 6-ol: Often exhibits a prominent fragment corresponding to the loss of the

    
     unit adjacent to the spiro ring, or cleavage of the C5-C6 bond driven by the spiro-oxygens.
    
  • 7-ol: Fragmentation is dominated by

    
    -cleavage relative to the hydroxyl group, which is less influenced by the ketal oxygens due to distance.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 567225, 1,4-Dioxaspiro[4.4]nonane. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Cyclopentanone ethylene ketal (Parent Scaffold Data). NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

  • ChemUniverse. 1,4-Dioxaspiro[4.4]nonan-7-ol Product Data. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 1,4-Dioxaspiro[4.4]nonan-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The proper handling and disposal of laboratory chemicals are paramount to ensuring a safe working environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,4-Dioxaspiro[4.4]nonan-7-ol (CAS No. 109459-57-6), grounded in established safety principles and regulatory frameworks.

Part 1: Hazard Assessment and Classification

The foundational principle of safe disposal is a thorough understanding of the material's hazards. Based on analogous compounds, we can infer the following primary hazards for 1,4-Dioxaspiro[4.4]nonan-7-ol:

  • Ignitability : The presence of the alcohol functional group and the flammability of the parent spiroalkane structure suggest that this compound should be treated as an ignitable hazardous waste.[1][4] The U.S. Environmental Protection Agency (EPA) classifies wastes with this characteristic under its hazardous waste regulations.[1]

  • Irritation : Related dioxaspiro compounds are known to cause skin, eye, and respiratory irritation.[3] Therefore, direct contact should be avoided.

  • Toxicity : While specific toxicity data is unavailable, related compounds are harmful if swallowed.[3] Prudent practice dictates treating it as potentially toxic.

  • Environmental Hazard : Some structural analogs are classified as hazardous to the aquatic environment.[2] Discharge into drains or waterways must be strictly avoided.[5]

Based on these inferred characteristics, waste 1,4-Dioxaspiro[4.4]nonan-7-ol must be managed as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) and relevant state and local regulations.[1]

Hazard Characteristic Inferred GHS Classification Primary Safety Concern Regulatory Driver
Ignitability Flammable Liquid/Combustible SolidFire and explosion riskEPA (RCRA)
Irritation Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Skin/eye burns, respiratory distressOSHA (HazCom)
Acute Toxicity Acute Tox. 4 (Oral)Harmful if swallowedOSHA (HazCom)
Environmental Aquatic Chronic 4 (Potential)Long-term harm to aquatic lifeEPA (Clean Water Act)
Part 2: Step-by-Step Disposal Protocol

This protocol ensures that 1,4-Dioxaspiro[4.4]nonan-7-ol is handled and disposed of in a manner that protects laboratory personnel and the environment.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is your primary defense against exposure.

  • Eye Protection : Chemical splash goggles are mandatory.[6]

  • Hand Protection : Wear chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[7]

  • Body Protection : A flame-resistant laboratory coat must be worn and fully fastened.[6]

  • Footwear : Closed-toe shoes are required at all times in the laboratory.[8]

Step 2: Waste Collection

All materials contaminated with 1,4-Dioxaspiro[4.4]nonan-7-ol must be collected as hazardous waste. Never dispose of this chemical down the drain.[9]

  • Designate a Waste Container : Use a clearly labeled, dedicated hazardous waste container. The container must be made of a material compatible with organic solvents and have a secure, tight-fitting lid.[4]

  • Labeling : The container must be labeled with the words "Hazardous Waste" and a full description of its contents, including "1,4-Dioxaspiro[4.4]nonan-7-ol". Note the date when the first drop of waste is added.

  • Segregation : Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases. Store the organic waste container separately from acidic or corrosive waste to prevent violent reactions in case of a leak.[4]

  • Collection of Contaminated Materials : This includes not only the neat chemical but also any contaminated items such as pipette tips, gloves, and absorbent pads used for cleaning up minor spills. These solid waste items should be placed in a separate, clearly labeled solid hazardous waste container.[4]

Step 3: Temporary Storage in the Laboratory

Proper storage while awaiting pickup by environmental health and safety (EHS) professionals is a critical compliance point.

  • Secure Closure : Keep the hazardous waste container tightly sealed at all times, except when adding waste.

  • Secondary Containment : Store the waste container in a secondary containment bin or tray to catch any potential leaks.

  • Location : Store the container in a well-ventilated area, such as a designated satellite accumulation area within the lab. Keep it away from heat sources, open flames, and direct sunlight. It should not be stored in a fume hood where reactions are actively being performed.[4]

Step 4: Final Disposal

The final disposal must be handled by a licensed hazardous waste management company, typically coordinated through your institution's EHS department.

  • Request Pickup : Once the waste container is full or has been accumulating for a specific period (e.g., 90 days), contact your EHS department to schedule a waste pickup.[4]

  • Documentation : Ensure all necessary paperwork, such as a hazardous waste tag or manifest, is completed accurately. This "cradle-to-grave" documentation is a legal requirement under RCRA.[1]

  • Transport : The waste will be transported by licensed professionals to a permitted Treatment, Storage, and Disposal Facility (TSDF) for appropriate management, which typically involves incineration for organic solvents.

Part 3: Emergency Preparedness

Spill Response:

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control Ignition Sources : Extinguish any open flames and turn off nearby equipment.

  • Containment : For small spills, use a chemical spill kit with an absorbent material suitable for organic solvents. Work from the outside of the spill inward.

  • Collection : Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.

  • Decontamination : Clean the spill area with soap and water.[4]

  • Report : Report the incident to your laboratory supervisor and EHS department.

Exposure Response:

  • Skin Contact : Immediately flush the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, give them water to drink. Seek immediate medical attention.[3]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the proper disposal of 1,4-Dioxaspiro[4.4]nonan-7-ol.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection (in Lab) cluster_storage Interim Storage cluster_disposal Final Disposition Start Start: Need to Dispose 1,4-Dioxaspiro[4.4]nonan-7-ol Assess 1. Assess Hazards: - Ignitability - Irritation - Toxicity Start->Assess PPE 2. Don Correct PPE: - Goggles - Lab Coat - Nitrile Gloves Assess->PPE Container 3. Select & Label Hazardous Waste Container PPE->Container Segregate 4. Segregate Waste (Keep away from oxidizers/acids) Container->Segregate Collect 5. Collect Liquid Waste & Contaminated Solids Segregate->Collect Store 6. Store Securely: - Tightly Sealed - Secondary Containment - Ventilated Area Collect->Store EHS 7. Contact EHS for Pickup Store->EHS TSDF 8. Licensed TSDF (Treatment, Storage, Disposal Facility) EHS->TSDF End End: Compliant Disposal TSDF->End

Caption: Disposal workflow for 1,4-Dioxaspiro[4.4]nonan-7-ol.

References

  • ChemUniverse. (n.d.). 1,4-DIOXASPIRO[4.4]NONAN-7-OL.
  • National Center for Biotechnology Information. (n.d.). 1,4-Dioxaspiro(4.4)nonane. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dioxa-7-azaspiro(4.4)nonane. PubChem. Retrieved from [Link]

  • Proper Waste Disposal. (n.d.). Ethanol Impacts.
  • U.S. Environmental Protection Agency. (2025, October 15). 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]-3,4-dihydroxy-2H-furan-5-one Env. Fate/Transport. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet for Cyclohexane-1,4-dione, monoethylene ketal.
  • Rose Scientific Ltd. (n.d.). 1,4-Dioxaspiro[4.4]Nonane, 97+%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 4-(1,4-Dioxaspiro[4.5]decan-8-yl)aniline Env. Fate/Transport. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Earth911. (2025, February 25). How to Dispose of Liquor and Denatured Alcohol Safely. Retrieved from [Link]

  • Shapiro. (2026, January 26). How to dispose of alcohol: A guide for businesses. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • PENTA s.r.o. (2025, July 22). Safety Data Sheet for 1,4-Dioxane.
  • U.S. Environmental Protection Agency. (2025, October 15). 1,4-Dioxaspiro[4.5]dec-8-en-7-ol - Exposure. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Interstate Technology & Regulatory Council. (n.d.). 3. Environmental Fate, Transport, and Investigative Strategies. 1,4-Dioxane. Retrieved from [Link]

  • Mabury, S. (2005). Environmental Fate of Polyfluorinated Chemicals. DIOXIN - Plenary Talks. Organohalogen Compounds, 67.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER).
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.